4,4'-Diheptylazoxybenzene
Overview
Description
4,4’-Diheptylazoxybenzene is an organic compound with the molecular formula C26H38N2O and a molecular weight of 394.5927 g/mol It is characterized by the presence of two heptyl groups attached to the benzene rings and an azoxy functional group, which is a nitrogen-oxygen double bond
Preparation Methods
The synthesis of 4,4’-Diheptylazoxybenzene typically involves the following steps:
Diazotization: The starting material, 4-heptylaniline, undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 4-heptylaniline to form the azoxybenzene derivative.
Oxidation: The final step involves the oxidation of the azoxybenzene derivative to form 4,4’-Diheptylazoxybenzene.
The reaction conditions for these steps include maintaining low temperatures during diazotization and using oxidizing agents such as hydrogen peroxide or potassium permanganate for the oxidation step .
Chemical Reactions Analysis
4,4’-Diheptylazoxybenzene undergoes various types of chemical reactions, including:
Reduction: The azoxy group can be reduced to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Oxidation: The compound can be further oxidized to form nitroso or nitro derivatives using strong oxidizing agents.
Scientific Research Applications
4,4’-Diheptylazoxybenzene has several applications in scientific research:
Liquid Crystals: It is used in the study of liquid crystal phases due to its unique molecular structure, which can influence the alignment and properties of liquid crystals.
Organic Electronics: The compound is investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-Diheptylazoxybenzene involves its interaction with molecular targets through its azoxy group. The azoxy group can participate in redox reactions, influencing the electronic properties of the compound. Additionally, the heptyl groups provide hydrophobic interactions, which can affect the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
4,4’-Diheptylazoxybenzene can be compared with other azoxybenzene derivatives, such as:
4,4’-Dimethylazoxybenzene: This compound has methyl groups instead of heptyl groups, resulting in different solubility and reactivity.
4,4’-Dioctylazoxybenzene: With octyl groups, this compound has longer alkyl chains, affecting its liquid crystal properties and phase behavior.
4,4’-Dichloroazoxybenzene: The presence of chloro groups introduces electron-withdrawing effects, altering the compound’s electronic properties and reactivity.
4,4’-Diheptylazoxybenzene is unique due to its specific alkyl chain length, which influences its physical and chemical properties, making it suitable for particular applications in liquid crystals and organic electronics.
Properties
IUPAC Name |
(4-heptylphenyl)-(4-heptylphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O/c1-3-5-7-9-11-13-23-15-19-25(20-16-23)27-28(29)26-21-17-24(18-22-26)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBNLWGTPRDGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37592-89-5 | |
Record name | (4,4'-Diheptyl)azoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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